molecular formula C12H16O B1329461 4-Methyl-4-phenylpentan-2-one CAS No. 7403-42-1

4-Methyl-4-phenylpentan-2-one

Cat. No. B1329461
Key on ui cas rn: 7403-42-1
M. Wt: 176.25 g/mol
InChI Key: PFDVPCSDZXZDMF-UHFFFAOYSA-N
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Patent
US07476673B2

Procedure details

Mesityl oxide (5.9 g, 60.2 mmol) was added drop-wise to a solution of aluminum chloride (10.3 g, 77.4 mmol) in 100 mL of benzene at 0° C. After stirring and warming up to room temperature for 4 h, the mixture was poured to 100 mL of ice-water mixture, extracted with diethyl ether (3×15 mL), and washed with saturated sodium bicarbonate (1×15 mL) and brine (1×15 mL). After the extract was dried (MgSO4) and concentrated at reduced pressure, high-vacuum distillation of the crude afforded the title compound (7.8 g, 74% yield) as a colorless oil:
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:6][C:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:7])[CH2:4][C:2](=[O:1])[CH3:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
10.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×15 mL)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (1×15 mL) and brine (1×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure, high-vacuum distillation of the crude

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)=O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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